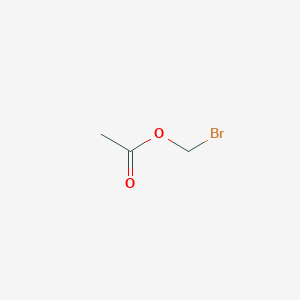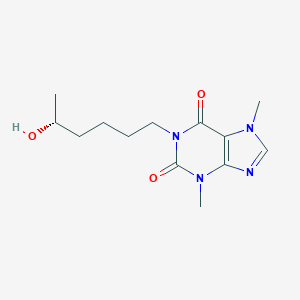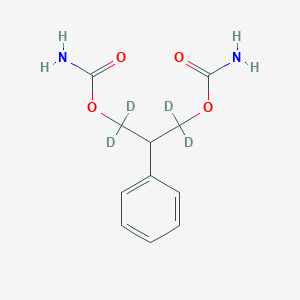
16-Ketoestradiol
Descripción general
Descripción
16-Ketoestradiol (16-keto-E2, 16-oxoestradiol, or 16-oxo-E2) is an endogenous estrogen related to 16-ketoestrone . 16-Ketoestrone is a very weak estrogen with only 1/1000 the estrogenic potency of estradiol in the uterus . It is a so-called “short-acting” or “impeded” estrogen, similarly to estriol and dimethylstilbestrol .
Synthesis Analysis
16-Ketoestradiol is an active metabolite of the endogenous estrogen estrone . It is formed from estrone via an estriol or a 16-epiestriol intermediate by oxidation of the C-16 hydroxyl .Molecular Structure Analysis
16-Ketoestradiol contains total 46 bond(s); 24 non-H bond(s), 7 multiple bond(s), 1 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ketone(s) (aliphatic), 1 hydroxyl group(s), 1 aromatic .Chemical Reactions Analysis
The depression of estrone-induced uterine growth by phenolic estrogens with oxygenated functions at positions 6 or 16: the impeded estrogens .Aplicaciones Científicas De Investigación
Endogenous Estrogen
16-Ketoestradiol is an endogenous estrogen related to 16-ketoestrone . It’s a very weak estrogen with only 1/1000 the estrogenic potency of estradiol in the uterus . It’s classified as a “short-acting” or “impeded” estrogen, similarly to estriol and dimethylstilbestrol .
Dairy Milk Analysis
16-Ketoestradiol is one of the twelve natural estrogens that can be analyzed in commercial dairy milk samples . An effective GC–MS analytical method has been developed for simultaneous analysis of these estrogens . This method includes liquid–liquid extraction and solid phase extraction, and it has shown good linearity, low limits of detections, as well as excellent recoveries .
Endocrine Disrupting Chemicals (EDCs)
Natural estrogens, including 16-Ketoestradiol, are considered as one important group of endocrine disrupting chemicals (EDCs) in dairy milk . They contribute to about 60–80% of the human daily ingested steroids . Given their high estrogenic potencies, the potential risk of natural estrogens in milk to humans should be paid attention .
Estrogen Equivalence (EEQ)
The concentration contribution ratios of the eight far-less well-known natural estrogens, including 16-Ketoestradiol, in commercial dairy milk samples contributed to 32–83%, while the corresponding contribution ratios based on estrogen equivalence (EEQ) were 21–62% . This work highlighted the high abundance of these estrogens in commercial dairy milk based on both concentration and EEQ .
Research and Development
16-Ketoestradiol is used in various research and development applications. It’s available from several suppliers for research purposes . It’s used in the study of hormone biosynthesis and metabolism, and the biological effects of estrogens .
Environmental Science
16-Ketoestradiol is also relevant in the field of environmental science, particularly in the study of environmental contamination by endocrine disruptors . It’s one of the estrogens that can be found in dairy products, and its presence can indicate contamination from agricultural runoff .
Mecanismo De Acción
Target of Action
16-Ketoestradiol is an active metabolite of the endogenous estrogen estrone . It primarily targets the estrogen receptors α (ERα) and β (ERβ) . These receptors are involved in the regulation of many biological processes including reproductive development, cardiovascular health, bone integrity, cognition, and behavior .
Mode of Action
16-Ketoestradiol binds to estrogen receptor α (ERα) and ERβ with IC50 values of 112.2 and 50.1 nM for the human receptors, respectively . This binding triggers a conformational change in the receptor, leading to the activation or repression of target genes that regulate various physiological processes .
Biochemical Pathways
16-Ketoestradiol is formed from estrone via an estriol or a 16-epiestriol intermediate by oxidation of the C-16 hydroxyl .
Pharmacokinetics
As an estrogen metabolite, it is expected to follow similar pharmacokinetic patterns as other estrogens .
Result of Action
16-Ketoestradiol exhibits estrogenic activity, albeit weaker than estradiol . It is considered a “short-acting” or “impeded” estrogen, similar to estriol and dimethylstilbestrol . Its effects at the molecular and cellular levels are likely to include modulation of gene expression, cell growth, and differentiation .
Action Environment
The action, efficacy, and stability of 16-Ketoestradiol can be influenced by various environmental factors. These may include the presence of other hormones, the individual’s health status, genetic factors, and lifestyle choices . .
Safety and Hazards
Propiedades
IUPAC Name |
(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDGFQJCHFJTRH-YONAWACDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(=O)C2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)[C@@H]2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040386 | |
| Record name | 16-Ketoestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 16-Ketoestradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
16-Ketoestradiol | |
CAS RN |
566-75-6 | |
| Record name | 16-Ketoestradiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16-Ketoestradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 566-75-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 16-Ketoestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16-KETOESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CE096RR70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 16-Ketoestradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 16-Ketoestradiol and where is it found?
A: 16-Ketoestradiol (3,17β-dihydroxy-1,3,5(10)-estratrien-16-one), also known as 16-oxoestradiol, is a naturally occurring C18 steroid hormone. It's a metabolite of estrone and estradiol-17β, belonging to the group of ring D-α-ketolic estrogens. [, , ] This metabolite has been identified in the urine of various species including humans, laying hens, and channel catfish. [, , , , , , ]
Q2: What is the significance of 16-Ketoestradiol in estrogen metabolism?
A: 16-Ketoestradiol plays a role in the complex interconversion pathway of estrogens. While initially considered a potential intermediate in estriol formation, research using radioactive tracers revealed it to be a metabolite of estradiol-17β in humans, with a conversion rate of approximately 1.6%. [] Further investigations suggested that both 16-Ketoestradiol and 16α-hydroxyestrone originate from estrone, possibly sharing a common metabolic pathway. []
Q3: Does the excretion of 16-Ketoestradiol vary during pregnancy?
A: Yes, studies indicate that the excretion profile of 16-Ketoestradiol changes during pregnancy. Research on pregnant women in their last trimester revealed that 16-Ketoestradiol constitutes about 7.0% of the total excreted estriol, highlighting its significant presence during this period. []
Q4: Are there differences in 16-Ketoestradiol levels between species?
A: Yes, the concentration and significance of 16-Ketoestradiol as a circulating estrogen appears to differ between species. In white-tailed Texas deer, it was the most abundant free plasma estrogen identified during pregnancy. [] Similarly, in Channel Catfish, 16-Ketoestradiol was found in the highest concentration among the free plasma estrogens during ovarian development. [] This suggests a potentially species-specific role for this particular estrogen metabolite.
Q5: Is there a connection between 16-Ketoestradiol and angiogenesis?
A: Recent research points towards a potential role of 16-Ketoestradiol in angiogenesis, a crucial process in follicular development. Studies found reduced levels of 16-Ketoestradiol, along with other pro-angiogenic estrogen metabolites and vascular endothelial growth factor (VEGF), in the follicular fluid of women with polycystic ovary syndrome (PCOS) experiencing follicular arrest. [] Exogenous gonadotropin treatment in these women led to an increase in the levels of 16-Ketoestradiol and VEGF, suggesting a potential link between this metabolite and follicular angiogenesis. []
Q6: How is 16-Ketoestradiol typically measured in biological samples?
A: Various analytical methods have been developed for the quantification of 16-Ketoestradiol and other estrogen metabolites in biological matrices. Gas chromatography, often coupled with mass spectrometry (GC-MS), has been used for separating and quantifying estrogen fractions, including 16-Ketoestradiol, in urine samples. [, , ]
Q7: What are the advantages of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) in measuring 16-Ketoestradiol?
A: HPLC-MS methods offer distinct advantages for analyzing 16-Ketoestradiol and other estrogen metabolites. This technique allows for the simultaneous quantification of multiple estrogens, including 16-Ketoestradiol, with high sensitivity and specificity. [, , , , , ] The method has been successfully applied to measure estrogen levels in various biological samples, including urine and serum. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-bis[2-hydroxybenzyl]amine](/img/structure/B23817.png)
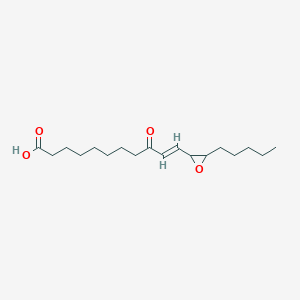
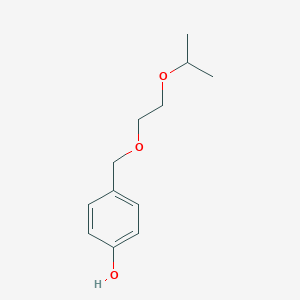
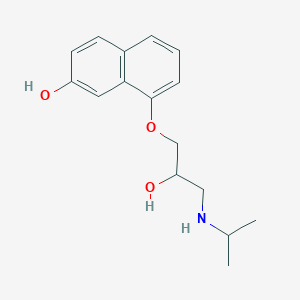
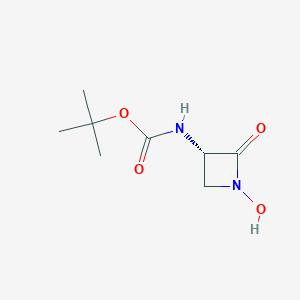

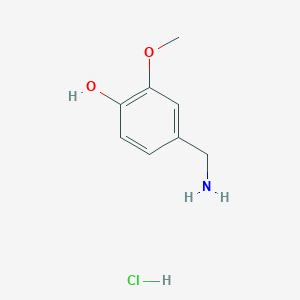
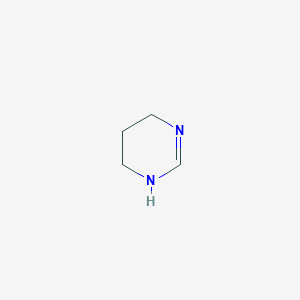
![trans-(-)-4-(4-Fluorophenyl)-1-methyl-3-[(4-toluenesulfonyloxy)methyl]piperidine](/img/structure/B23848.png)

